molecular formula C55H88O27 B1244892 Nigrumnin II

Nigrumnin II

カタログ番号 B1244892
分子量: 1181.3 g/mol
InChIキー: MVNPCFRHJXMCMA-MENRLZMASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nigrumnin II is a natural product found in Solanum nigrum with data available.

科学的研究の応用

Steroidal Saponins in Solanum nigrum

Nigrumnins I and II are steroidal saponins identified in Solanum nigrum L., a plant with a wide range of traditional medicinal uses. These saponins are significant due to their structural characteristics and potential biological activities. The detailed spectroscopic analysis of Nigrumnin II indicates its complex structure, which might be relevant for its pharmacological properties (Ikeda, Tsumagari, & Nohara, 2000).

Cardioprotective Effects

Solanum nigrum, containing Nigrumnin II, has been studied for its cardioprotective effects. Research demonstrates its potential in attenuating cardiac hypertrophy and improving cardiac function. This is achieved through the suppression of specific signaling pathways, highlighting the therapeutic potential of Nigrumnin II in heart-related conditions (Lin et al., 2021).

Antitumor Activity

Steroidal glycoalkaloids and saponins in Solanum nigrum, including Nigrumnin II, have shown potential as anticancer agents. Their ability to target cytoskeletal proteins, vital for cell shape and division, suggests a new therapeutic approach in cancer treatment. This highlights the significant antitumor potential of Nigrumnin II (Ahmad, 2019).

Hepatoprotective Effects

Studies indicate that Solanum nigrum, containing compounds like Nigrumnin II, exhibits hepatoprotective effects. This is particularly relevant in the context of alcoholic liver damage, where it shows potential in reducing liver injury markers and improving detoxification processes (Liu et al., 2016).

Neuroprotective Effects

Research on Piper nigrum L., which may contain similar compounds to Nigrumnin II, suggests neuroprotective effects, particularly in the context of cerebral ischemia injury. This indicates the potential application of Nigrumnin II in neurological conditions (Hua et al., 2019).

特性

製品名

Nigrumnin II

分子式

C55H88O27

分子量

1181.3 g/mol

IUPAC名

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,16S,18S)-8-hydroxy-16-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C55H88O27/c1-20-8-11-54(73-17-20)22(3)55(70)33(82-54)14-27-25-7-6-23-12-24(9-10-52(23,4)26(25)13-32(60)53(27,55)5)75-50-45(80-49-41(68)38(65)34(61)21(2)74-49)42(69)43(31(16-57)77-50)78-51-46(81-48-40(67)36(63)29(59)19-72-48)44(37(64)30(15-56)76-51)79-47-39(66)35(62)28(58)18-71-47/h20-31,33-51,56-59,61-70H,6-19H2,1-5H3/t20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54-,55-/m1/s1

InChIキー

MVNPCFRHJXMCMA-MENRLZMASA-N

異性体SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1

正規SMILES

CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

同義語

(25R)-3beta,17alpha-dihydroxy-5alpha-spirostan-1 2-one 3-O-beta-D-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1--> 2))-beta-D-glucopyranosyl-(1-->4)-(alpha-L-rhamnopyra- nosyl-(1-->2))l-beta-D-galactopyranoside
nigrumnin II

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。